![molecular formula C17H25N3O3 B5371958 N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide](/img/structure/B5371958.png)
N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
As mentioned earlier, N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing GABAergic neurotransmission, this compound may reduce neuronal excitability and have a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This may result in a variety of biochemical and physiological effects, including reduced neuronal excitability, decreased seizure activity, and reduced anxiety. Additionally, this compound has been shown to have analgesic effects, potentially through its modulation of GABAergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide is its selectivity for GABA aminotransferase, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide. One area of interest is its potential use in the treatment of cocaine addiction, as mentioned earlier. Additionally, this compound may have potential applications in the treatment of other psychiatric disorders, such as depression and bipolar disorder. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits.
Synthesemethoden
N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. One such method involves the reaction of 5-isopropyl-2-methyl-3-furoic acid with piperazine in the presence of a coupling agent, followed by the addition of cyclopropylcarbonyl chloride and purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)-2-piperazinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies, suggesting its potential use in the treatment of epilepsy, anxiety disorders, and chronic pain. Additionally, this compound has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2-methyl-5-propan-2-ylfuran-3-carbonyl)piperazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-10(2)15-8-13(11(3)23-15)17(22)20-7-6-18-9-14(20)16(21)19-12-4-5-12/h8,10,12,14,18H,4-7,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOCWKLFYIOLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CCNCC2C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.